1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

Medicinal Chemistry Drug Design ADME Properties

1-Cyclohexyl-4-phenylquinazolin-2(1H)-one (CAS 50817-30-6) is an N1-cyclohexyl, C4-phenyl substituted quinazolin-2(1H)-one derivative with molecular formula C20H20N2O and exact mass 304.1576 Da. The compound belongs to the 1-substituted-4-aryl-2(1H)-quinazolinone class, a scaffold associated in the patent literature with anti-inflammatory, analgesic, and platelet aggregation inhibitory activities.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B13105199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-phenylquinazolin-2(1H)-one
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2
InChIKeyFBYCCABSRPJCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-phenylquinazolin-2(1H)-one – Key Physicochemical and Structural Profile for Procurement Evaluation


1-Cyclohexyl-4-phenylquinazolin-2(1H)-one (CAS 50817-30-6) is an N1-cyclohexyl, C4-phenyl substituted quinazolin-2(1H)-one derivative with molecular formula C20H20N2O and exact mass 304.1576 Da . The compound belongs to the 1-substituted-4-aryl-2(1H)-quinazolinone class, a scaffold associated in the patent literature with anti-inflammatory, analgesic, and platelet aggregation inhibitory activities [1]. Computed physicochemical parameters include XlogP 3.6, topological polar surface area 32.7 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . The compound is commercially available at purities of 95% and 98% from multiple suppliers, supporting its use as a research building block or medicinal chemistry starting point .

Why 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


The quinazolinone scaffold exists in two regioisomeric forms—quinazolin-2(1H)-one and quinazolin-4(3H)-one—with distinct pharmacological profiles [1]. Within the 1-substituted-4-aryl-2(1H)-quinazolinone series, the N1 substituent exerts a dominant influence on lipophilicity, metabolic stability, and target engagement. The cyclohexyl group at N1 confers an XlogP of 3.6, compared to 2.46 for the unsubstituted parent 4-phenylquinazolin-2(1H)-one, representing a 1.14 log unit increase in computed lipophilicity . This shift is not achievable with smaller N-alkyl substituents such as isopropyl or ethyl, which are common in comparator patents [2]. Furthermore, the positional isomer 2-cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3) differs in LogP (4.43 vs. 3.6), PSA (34.9 vs. 32.7 Ų), and core pharmacophore arrangement, precluding direct substitution .

Quantitative Evidence for Differentiated Selection of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one


Lipophilicity and TPSA Differentiation from the Unsubstituted 4-Phenylquinazolin-2(1H)-one Parent

The N1-cyclohexyl substitution in the target compound increases computed lipophilicity (XlogP 3.6 ) compared to the unsubstituted parent 4-phenylquinazolin-2(1H)-one (LogP 2.46 ), a difference of ΔLogP = +1.14. Simultaneously, the topological polar surface area decreases from 46.01 Ų (parent) to 32.7 Ų (target) , a reduction of 13.31 Ų. This combination—higher logP and lower TPSA—predicts enhanced membrane permeability, which is relevant for intracellular target engagement in cell-based assays.

Medicinal Chemistry Drug Design ADME Properties

Regioisomeric and Pharmacophoric Differentiation from 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

The target compound is a quinazolin-2(1H)-one regioisomer, whereas 2-cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3) is a quinazolin-4(1H)-one . The two isomers differ in the position of the carbonyl group (C2 vs. C4) and the attachment points of the cyclohexyl and phenyl substituents (N1/C4 vs. N1/C2). This regioisomerism produces measurable differences in computed properties: LogP 3.6 (target) vs. 4.43 (comparator), and TPSA 32.7 Ų (target) vs. 34.9 Ų (comparator) . Functionally, quinazolin-4(1H)-ones have been more extensively explored as kinase inhibitors (e.g., VEGFR-2, AXL), whereas the quinazolin-2(1H)-one scaffold appears in patent families for calcium-sensing receptor antagonism and platelet aggregation inhibition [1][2].

Scaffold Hopping Isomer Selectivity Kinase Inhibitor Design

Class-Level Context: Vasorelaxant Potency of 4-Phenylquinazolin-2(1H)-one Derivatives and the Effect of N1-Substitution

In a study of microwave-synthesized 4-phenylquinazolin-2(1H)-one derivatives tested on phenylephrine-precontracted rat thoracic aorta rings, all compounds (2a–2f) produced concentration-dependent vasorelaxation with IC50 values ranging from 3.41 ± 0.65 µM to 39.72 ± 6.77 µM [1]. The unsubstituted parent compound (2a, R1=R2=R3=H) exhibited the lowest potency (IC50 39.72 ± 6.77 µM), whereas derivatives with electron-withdrawing or lipophilic substituents (2c, 2e, 2f) showed >9-fold improvement in potency [1]. Although 1-cyclohexyl-4-phenylquinazolin-2(1H)-one was not among the tested compounds, the trend suggests that N1-substitution—particularly with bulky lipophilic groups like cyclohexyl—may enhance vasorelaxant potency relative to the unsubstituted scaffold. This class-level SAR must be verified experimentally for the target compound.

Cardiovascular Pharmacology Vasorelaxation Endothelium-Dependent Mechanisms

Patent-Backed Anti-Inflammatory and Platelet Aggregation Inhibitory Activity of the 1-Substituted-4-aryl-2(1H)-quinazolinone Class

US Patent 4,224,328 discloses that 1-substituted-4-aryl-quinazolin-2(1H)-ones, including 1-isopropyl-7-methyl-4-phenyl-quinazolin-2(1H)-one, inhibit collagen-induced platelet aggregation in rabbit platelet-rich plasma at concentrations of 1–30 µg/mL in vitro, with oral activity confirmed in ex vivo rabbit models [1]. Earlier patents (US 3,723,432; US 3,748,331) establish that this compound class possesses anti-inflammatory, analgesic, and antipyretic activities [2]. The generic formula encompasses the cyclohexyl substituent at the N1 position [1]. Although the exact compound 1-cyclohexyl-4-phenylquinazolin-2(1H)-one was not individually exemplified, its structural inclusion within the claimed Markush structures provides patent precedent for expected biological activity.

Platelet Aggregation Anti-Inflammatory Thrombosis Research

Commercial Purity and Physical Form Differentiation Across Vendors

The target compound is available at two distinct purity grades: 95% (AKSci, catalog 0403EA ) and 98% (Leyan, product 1737001 ). For comparison, the positional isomer 2-cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3) is typically supplied at 95% purity . The 98% grade may be preferable for applications requiring higher analytical stringency, such as quantitative NMR reference standards or crystallization trials. Storage conditions also vary: AKSci recommends long-term storage in a cool, dry place , while ChemScene specifies sealed storage at 2–8°C .

Chemical Procurement Quality Control Synthetic Chemistry

N1-Cyclohexyl Substitution as a Metabolic Stability and Conformational Constraint Element

The N1-cyclohexyl group introduces a saturated, conformationally constrained cycloalkyl substituent that differentiates this compound from analogs bearing smaller, flexible N-alkyl groups (e.g., ethyl, isopropyl, allyl) commonly exemplified in the patent literature [1][2]. Cyclohexyl substitution increases the number of heavy atoms to 23 and raises molecular complexity to 460 , while the number of rotatable bonds remains low at 2 . The steric bulk of the cyclohexyl group may reduce N-dealkylation metabolic liability relative to N-methyl or N-ethyl analogs, although no direct metabolic stability data are available for this compound. The closely related 1-cyclohexyl-4-phenyl-6-nitro-2(1H)-quinazolinone (m.p. 186–187°C) [3] confirms synthetic accessibility of the 1-cyclohexyl-4-phenyl substitution pattern.

Metabolic Stability Conformational Analysis Lead Optimization

Evidence-Based Application Scenarios for 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one in Scientific Research


Medicinal Chemistry SAR Campaigns Targeting 1-Substituted Quinazolin-2(1H)-one Calcium-Sensing Receptor (CaSR) Antagonists

Based on the established CaSR antagonist activity of 1-alkyl-4-phenyl-6-alkoxy-1H-quinazolin-2-ones reported by Novartis investigators [1], 1-cyclohexyl-4-phenylquinazolin-2(1H)-one serves as a key intermediate or comparator for exploring the N1-substituent SAR. Its computed XlogP of 3.6 and TPSA of 32.7 Ų place it within a favorable property space for oral bioavailability, while the cyclohexyl group provides greater steric bulk than the isopropyl and ethyl analogs typically used . The 98% purity grade supports quantitative pharmacology without confounding impurities.

In Vitro Platelet Aggregation Screening for Anti-Thrombotic Drug Discovery

The patent precedent for platelet aggregation inhibition by 1-substituted-4-aryl-quinazolin-2(1H)-ones at 1–30 µg/mL in rabbit platelet-rich plasma [2] positions this compound as a candidate for in vitro collagen-induced aggregation assays. The cyclohexyl substituent may offer differentiated pharmacokinetics compared to the exemplified isopropyl and ethyl analogs. Procurement of the quinazolin-2(1H)-one regioisomer is critical, as the isomeric quinazolin-4(1H)-one scaffold has a divergent pharmacological profile .

Vascular Pharmacology Studies Investigating Endothelium-Dependent Vasorelaxation Mechanisms

The concentration-dependent vasorelaxant activity of 4-phenylquinazolin-2(1H)-one derivatives (IC50 range 3.41–39.72 µM in rat thoracic aorta) [3] justifies inclusion of the N1-cyclohexyl analog in follow-up structure-activity studies. The lipophilic N1-cyclohexyl substitution is predicted to enhance potency relative to the unsubstituted parent (IC50 39.72 µM), as suggested by the class SAR trend where increasing substitution lipophilicity correlates with lower IC50 values [3]. Endothelium-denuded aortic ring assays can further probe mechanism of action.

Chemical Probe Development for Intracellular Target Engagement Assays

The combination of moderate lipophilicity (XlogP 3.6), low TPSA (32.7 Ų), and zero hydrogen bond donors predicts favorable passive membrane permeability, making this compound suitable for cell-based target engagement studies. The absence of a 6-position substituent (unlike the 6-nitro analog reported in US Patent 4,387,223 [4]) provides a clean scaffold for further derivatization. Researchers requiring high compound integrity for biophysical methods (SPR, ITC, crystallography) should opt for the 98% purity grade .

Quote Request

Request a Quote for 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.